molecular formula C7H12N2O B14221529 N-[(1S)-1-Cyano-3-methylbutyl]formamide CAS No. 827044-05-3

N-[(1S)-1-Cyano-3-methylbutyl]formamide

Cat. No.: B14221529
CAS No.: 827044-05-3
M. Wt: 140.18 g/mol
InChI Key: RUEUZQWLVPGTET-ZETCQYMHSA-N
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Description

N-[(1S)-1-Cyano-3-methylbutyl]formamide is a chiral formamide derivative characterized by a cyano (-CN) group and a branched 3-methylbutyl chain attached to the nitrogen atom of the formamide backbone. For example, compounds like N-[(1S)-1-phenylethyl]formamide () highlight the role of substituents in dictating physicochemical behavior, while formoterol-related formamides () emphasize pharmaceutical relevance.

Properties

CAS No.

827044-05-3

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

N-[(1S)-1-cyano-3-methylbutyl]formamide

InChI

InChI=1S/C7H12N2O/c1-6(2)3-7(4-8)9-5-10/h5-7H,3H2,1-2H3,(H,9,10)/t7-/m0/s1

InChI Key

RUEUZQWLVPGTET-ZETCQYMHSA-N

Isomeric SMILES

CC(C)C[C@@H](C#N)NC=O

Canonical SMILES

CC(C)CC(C#N)NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-Cyano-3-methylbutyl]formamide typically involves the reaction of a suitable amine with formic acid or its derivatives. One common method is the reaction of 3-methylbutylamine with formic acid under controlled conditions to yield the desired formamide. The reaction is usually carried out in the presence of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through the carbonylation of ammonia or amines. This process involves the reaction of ammonia or an amine with carbon monoxide to form the formamide. The reaction is typically conducted under high pressure and temperature to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-Cyano-3-methylbutyl]formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the formamide group to an amine or other reduced forms.

    Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing compounds, while reduction can produce amines or other reduced forms.

Scientific Research Applications

N-[(1S)-1-Cyano-3-methylbutyl]formamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(1S)-1-Cyano-3-methylbutyl]formamide involves its interaction with specific molecular targets. The cyano group and formamide moiety can participate in various biochemical pathways, influencing enzyme activity and protein function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features

Target Compound:

  • Structure: Formamide group (-NHCHO) with a (1S)-1-cyano-3-methylbutyl substituent.
  • Key Groups: Cyano (-CN), branched alkyl chain, chiral center.

Comparable Compounds:

N-[(1S)-1-Phenylethyl]formamide (): Substituent: Phenylethyl group (aromatic vs. alkyl-cyano in target). Molecular Weight: 149.19 g/mol (vs. ~140–150 g/mol estimated for target). Applications: Intermediate in organic synthesis; chiral resolution.

N-[2-trans-(4-hydroxyphenyl)ethenyl]formamide (): Substituent: Hydroxyphenyl-ethenyl group (conjugated system vs. alkyl-cyano). Bioactivity: Antibacterial (Gram-negative pathogens) and alpha-glucosidase inhibition.

Formoterol-Related Formamides (): Substituent: Complex phenyl-ethyl-amino-hydroxy groups. Role: Impurities/resolution standards in beta-agonist pharmaceuticals.

Structural Comparison Table:
Compound Key Substituents Chiral Center Bioactivity/Use Evidence Source
Target Compound Cyano, 3-methylbutyl Yes (1S) Potential synthesis intermediate -
N-[(1S)-1-Phenylethyl]formamide Phenylethyl Yes (1S) Chiral synthesis
N-[2-trans-(4-hydroxyphenyl)ethenyl]formamide Hydroxyphenyl-ethenyl No Antibacterial, enzyme inhibition
Formoterol Impurity E Hydroxy-phenyl-ethyl-amino Yes Pharmaceutical impurity

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